molecular formula C8H9N5 B14658368 N'-amino-1H-benzimidazole-2-carboximidamide

N'-amino-1H-benzimidazole-2-carboximidamide

Katalognummer: B14658368
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: NZRFFFJIZXAJPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine is an organic compound with the molecular formula C8H8N4.

Vorbereitungsmethoden

The synthesis of 1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine typically involves the reaction of benzimidazole derivatives with hydrazine compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the benzimidazole ring are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. In cancer research, it may act by inhibiting specific enzymes or signaling pathways involved in tumor growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine can be compared with other benzimidazole derivatives, such as:

    Benzimidazole: The parent compound, which serves as a core structure for many derivatives with diverse biological activities.

    Mebendazole: An antiparasitic drug that shares the benzimidazole core but has different substituents, leading to its specific therapeutic use.

    Albendazole: Another antiparasitic agent with a benzimidazole core, used to treat a variety of parasitic infections.

The uniqueness of 1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine lies in its hydrazinylmethanamine group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .

Eigenschaften

Molekularformel

C8H9N5

Molekulargewicht

175.19 g/mol

IUPAC-Name

N'-amino-1H-benzimidazole-2-carboximidamide

InChI

InChI=1S/C8H9N5/c9-7(13-10)8-11-5-3-1-2-4-6(5)12-8/h1-4H,10H2,(H2,9,13)(H,11,12)

InChI-Schlüssel

NZRFFFJIZXAJPO-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=N/N)/N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)C(=NN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.